1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one
Overview
Description
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a derivative of α-methyldopa, an antihypertensive agent and amino acid analogue. This compound is characterized by the presence of two methoxy groups and a methyl group attached to a phenyl ring, along with a propan-2-one moiety.
Preparation Methods
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with methylmagnesium bromide, followed by oxidation of the resulting alcohol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one has various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. As a derivative of α-methyldopa, it may exert its effects by inhibiting enzymes involved in the biosynthesis of neurotransmitters, leading to a decrease in blood pressure. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one can be compared with other similar compounds:
1-(3,4-Dimethoxyphenyl)-2,2-dimethylpropan-1-one: This compound has a similar structure but with an additional methyl group on the propanone moiety.
3-(3,4-Dimethoxyphenyl)-1-propanol: This compound has a hydroxyl group instead of a ketone group.
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: This compound has hydroxyl groups instead of methoxy groups and is known for its tyrosinase inhibitory activity.
Biological Activity
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one, commonly referred to as a derivative of α-methyldopa, exhibits notable biological activities that have garnered attention in pharmacological research. This compound is characterized by its unique structural features, including two methoxy groups and a methyl group on a phenyl ring, contributing to its diverse biological interactions.
The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of carboxylic acids or alcohols, depending on the conditions applied. The methoxy groups are particularly reactive, allowing for nucleophilic substitutions that can modify the compound's biological properties.
The mechanism of action primarily involves the inhibition of enzymes associated with neurotransmitter biosynthesis, potentially leading to effects such as decreased blood pressure. This interaction suggests a role in modulating neurological pathways, which may have implications for treating conditions like hypertension.
Biological Activities
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage .
2. Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin synthesis; thus, its inhibition can lead to depigmentation effects. Studies have demonstrated that derivatives similar to this compound can inhibit tyrosinase activity significantly. For instance, a related compound was found to be 200 times more potent than kojic acid in inhibiting mushroom tyrosinase activity . This suggests potential applications in cosmetic formulations aimed at skin lightening.
3. Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its therapeutic potential . The exact mechanisms remain under study but may involve apoptosis induction and modulation of cell signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Properties
IUPAC Name |
1-(3,4-dimethoxy-2-methylphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(13)7-10-5-6-11(14-3)12(15-4)9(10)2/h5-6H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRKRPKCBXPHPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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